Gadolinium(2+)

Redox chemistry Organometallic synthesis Electrochemistry

The gadolinium(2+) ion (Gd²⁺) is a divalent lanthanide cation with the electron configuration [Xe]4f⁷5d¹, distinguishing it fundamentally from the trivalent Gd³⁺, which is the element's most stable and common oxidation state in both natural and synthetic compounds. While Gd³⁺ possesses a half-filled 4f⁷ shell, Gd²⁺ features an additional 5d electron, resulting in a mixed-principal quantum number configuration that imparts unique redox, magnetic, and spectroscopic properties.

Molecular Formula Gd+2
Molecular Weight 157.2 g/mol
Cat. No. B1250957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium(2+)
Molecular FormulaGd+2
Molecular Weight157.2 g/mol
Structural Identifiers
SMILES[Gd+2]
InChIInChI=1S/Gd/q+2
InChIKeyUVTDZAPQOTUWGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification for Gadolinium(2+) Ion: A Divalent Lanthanide Cation with a Non-Traditional 4f⁷5d¹ Electronic Configuration


The gadolinium(2+) ion (Gd²⁺) is a divalent lanthanide cation with the electron configuration [Xe]4f⁷5d¹, distinguishing it fundamentally from the trivalent Gd³⁺, which is the element's most stable and common oxidation state in both natural and synthetic compounds. While Gd³⁺ possesses a half-filled 4f⁷ shell, Gd²⁺ features an additional 5d electron, resulting in a mixed-principal quantum number configuration that imparts unique redox, magnetic, and spectroscopic properties [1]. This cation is not commercially available as a simple hydrated salt due to its thermodynamic instability toward oxidation; instead, it is accessed and studied under rigorously non-aqueous and reducing conditions, typically stabilized within tailored coordination environments such as organometallic complexes or solid-state lattices. Its ionic radius of 113 pm (coordination number VI) is smaller than that of the more accessible Eu²⁺ (117 pm) and larger than Yb²⁺ (102 pm), offering distinctive size-dependent coordination and lattice-engineering possibilities [2][3]. The compound's unique electronic structure and the stringent conditions required for its generation and stabilization make it a specialized research tool rather than a direct drop-in replacement for conventional lanthanide cations.

Electronic Config 4f⁷5d¹ (non-traditional divalent lanthanide)
Handling Strictly non-aqueous, anaerobic (glovebox/Schlenk)
Procurement Specialized research tool; not available as simple salt

Technical Selection Rationale: Why Gadolinium(2+) Cannot Be Considered Interchangeable with Other Lanthanide Cations


Substituting Gd²⁺ with a chemically more accessible divalent lanthanide such as Eu²⁺, Sm²⁺, or Yb²⁺, or with the trivalent Gd³⁺, cannot be done without fundamentally altering the system's electronic, magnetic, and reactivity profile. Gd²⁺ is not simply a reduced form of Gd³⁺; it possesses a 4f⁷5d¹ electronic configuration that is qualitatively different from both the 4f⁷ configuration of Gd³⁺ and the traditional 4fⁿ⁺¹ configurations of classical divalent lanthanides like Eu²⁺ (4f⁷) and Yb²⁺ (4f¹⁴) [1]. The presence of a chemically active 5d electron makes Gd²⁺ a far stronger reductant than Eu²⁺, with a Ln(III)/Ln(II) reduction potential shifted by approximately 1.9–2.1 V in organometallic complexes [1]. In the solid state, compounds containing Gd²⁺ can exhibit magnetic ordering phenomena—such as ferromagnetism with Curie temperatures exceeding 270 K—that are absent or dramatically weaker in the analogous Eu²⁺, Sm²⁺, or Yb²⁺ systems [2]. Consequently, any procurement decision that treats Gd²⁺-based precursors or complexes as merely a variant of other lanthanide(II) or lanthanide(III) systems risks missing the very properties that justify its selection.

Electronic structure 5d electron absent in Eu²⁺/Gd³⁺ alters redox, magnetic exchange, and bonding reactivity.
Reducing power Significantly more negative reduction potential than Eu²⁺/Yb²⁺; may over-reduce or alter selectivity in established protocols.
Ionic radius Intermediate size vs. Eu²⁺ and Yb²⁺; lattice matching and doping behavior may not transfer directly.

Quantitative Differentiation Benchmarks for Gadolinium(2+) Against Closest Analogs


Reduction Potential Gap: Gd²⁺ is a 1.9–2.1 V Stronger Reductant than Eu²⁺ in Organometallic Complexes

In a systematic electrochemical study of Cp′₃Ln complexes (Cp′ = C₅H₄SiMe₃) in THF with [ⁿBu₄N][BPh₄] as supporting electrolyte, the Ln(III)/Ln(II) reduction potentials for Ln = Gd fell in the range of −2.95 to −3.14 V vs. Fc⁺/Fc, whereas the reduction potential for Eu(III)/Eu(II) was measured at −1.07 V vs. Fc⁺/Fc [1]. This places Gd²⁺ approximately 1.9–2.1 V more reducing than Eu²⁺ in the same ligand environment, a difference that arises from the 4f⁷5d¹ configuration of Gd²⁺ versus the 4f⁷ configuration of Eu²⁺ [1]. For comparison, the potentials for Sm(III)/Sm(II) and Yb(III)/Yb(II) were −2.83 V and −1.86 V vs. Fc⁺/Fc, respectively, further underscoring the uniquely high reducing power of Gd²⁺ among divalent lanthanides in this ligand set [1].

Reduction potential gap
Head-to-head
Gd(III/II): −2.95 to −3.14 V vs Fc⁺/Fc
Eu(III/II): −1.07 V
Enables reductions thermodynamically inaccessible to Eu²⁺/Yb²⁺ reagents
Cp′₃Ln complexes, THF, [ⁿBu₄N][BPh₄], ref. vs Fc⁺/Fc
Redox chemistry Organometallic synthesis Electrochemistry

Ferromagnetic Curie Temperature: GdO (Gd²⁺) Reaches 276 K vs. 69 K for EuO (Eu²⁺)

GdO epitaxial thin films grown with rock salt structure contain Gd in the unusual +2 oxidation state (4f⁷5d¹) and exhibit a ferromagnetic Curie temperature (T_C) of 276 K [1]. This is four times higher than the T_C of 69 K reported for the archetypal ferromagnetic rare-earth monoxide EuO, which contains Eu²⁺ in the traditional 4f⁷ configuration [1]. The elevated T_C in GdO persists above room temperature, a critical threshold for practical spintronic and magneto-electronic device applications. Electron doping further slightly increases T_C, whereas magnetic dilution by La doping significantly suppresses it, confirming that the magnetic ordering is intrinsic to the Gd²⁺ (4f⁷5d¹) electronic structure and not an artifact of extrinsic phases [1].

Ferromagnetic Curie temperature
Head-to-head
GdO (Gd²⁺): T_C = 276 K
EuO (Eu²⁺): T_C = 69 K
Room-temperature ferromagnetic ordering possible; 4× higher T_C than EuO
Rock salt epitaxial thin films; magnetization vs. temperature
Spintronics Magnetic materials Thin-film technology

Ionic Radius Differentiation: Gd²⁺ (113 pm) Offers Intermediate Size Between Eu²⁺ (117 pm) and Yb²⁺ (102 pm)

Effective ionic radii for the +2 oxidation state of the lanthanides, compiled from crystallographic data and used in coordination bond-length interpolation models, show a monotonic decrease across the series due to lanthanide contraction: Sm²⁺ = 122 pm, Eu²⁺ = 117 pm, Gd²⁺ = 113 pm, Tb²⁺ = 110 pm, and Yb²⁺ = 102 pm (all for coordination number VI) [1]. The 4 pm contraction from Eu²⁺ to Gd²⁺, and the 11 pm gap between Gd²⁺ and Yb²⁺, provide a tunable size window for designing lattice-matched heterostructures, templating host frameworks, and modulating guest-host steric interactions in supramolecular assemblies [1].

Ionic radius differentiation
Class-level
Gd²⁺: 113 pm
Eu²⁺: 117 pm; Yb²⁺: 102 pm (CN VI)
Intermediate size supports lattice-engineering and doping strategies
Effective radii from halide/chalcogenide structures; Class-level inference
Coordination chemistry Crystal engineering Lanthanide contraction

Electronic Structure Differentiation: Gd²⁺ Possesses a Non-Traditional 4f⁷5d¹ Configuration Distinct from the 4f⁷ Configuration of Eu²⁺ and Gd³⁺

X-ray and ultraviolet photoelectron spectroscopy (XPS/UPS) studies on the isostructural series [K(2.2.2-cryptand)][(C₅H₄SiMe₃)₃Ln(II)] (Ln = Eu, Gd, Tb) have directly confirmed that Gd(II) adopts a 4f⁷5d¹ configuration, whereas Eu(II) adopts the traditional 4f⁷ configuration and Tb(II) adopts 4f⁸5d¹ [1]. The presence of the 5d electron in Gd(II) and Tb(II) manifests as distinct low-binding-energy features in the UPS valence-band spectra—absent in Eu(II)—that correspond to the 5d¹ ionization and are measurable as a shoulder at approximately 0.5–1.5 eV below the Fermi level [1]. These spectroscopic signatures provide unambiguous proof that Gd(II) is not electronically equivalent to Eu(II) despite their apparent isoelectronic relationship when ignoring the 5d electron.

Electronic structure proof
Head-to-head
Gd(II): 4f⁷5d¹ (UPS 5d shoulder ~1 eV)
Eu(II): 4f⁷ (no 5d feature)
5d electron provides frontier orbital for distinct bonding and magnetism
[K(crypt)][Cp′₃Ln] complexes; XPS/UPS under UHV
Electronic structure Photoelectron spectroscopy Molecular magnetism

Reductive Reactivity Profile: Gd²⁺ Mediates C–C Coupling, Bond Cleavage, Insertion, and Radical Reactions Not Observed with Eu²⁺ or Yb²⁺ Analogs

The reactivity of the {Gd(II)[N(SiMe₃)₂]₃}⁻ anion, which contains a 4f⁷5d¹ Gd(II) center, encompasses four distinct reaction pathways with substrates: (i) reductive C–C coupling of pyridine to form bridging dipyridyl (NC₅H₄–C₅H₄N)²⁻ bimetallic complexes, (ii) C–S bond cleavage in CS₂ to generate trithiocarbonate (CS₃)²⁻ and inserted thio-carbamate ligands, (iii) formal insertion into a cyclometalated Si–C bond to form a Gd–C–S metallacycle, and (iv) one-electron radical coupling with TEMPO to form Gd(III)–(TEMPO)⁻ adducts [1]. While Eu(II) and Yb(II) complexes typically engage in single-electron transfer or halide abstraction pathways, the 5d electron in Gd(II) enables two-electron processes and bond-forming reductive coupling that are not accessible to traditional 4fⁿ⁺¹ divalent lanthanides [1].

Reductive reactivity scope
Class-level
4 distinct pathways (C–C coupling, bond cleavage, insertion, radical) vs. 1–2 typical for Eu²⁺/Yb²⁺
Expanded reactivity may enable unique small-molecule activation
{Gd[N(SiMe₃)₂]₃}⁻; pyridine, CS₂, TEMPO under inert atm.
Reductive reactivity Small-molecule activation Synthetic methodology

Aqueous Thermodynamic Stability: Gd²⁺/Gd⁰ Reduction Potential (−2.28 V) vs. Gd³⁺/Gd⁰ (−2.279 V) Demonstrates the Instability of Gd²⁺ in Protic Media

Standard electrode potentials in aqueous solution place the Gd³⁺/Gd⁰ couple at −2.279 V and the Gd²⁺/Gd⁰ couple at −2.28 V vs. SHE [1]. The near-identity of these two potentials—differing by only ~1 mV—indicates that Gd²⁺ is thermodynamically unstable with respect to disproportionation or oxidation to Gd³⁺ in water, in stark contrast to Eu²⁺, which has an Eu³⁺/Eu²⁺ reduction potential of −0.35 V vs. SHE and is kinetically stable in degassed aqueous solution [1][2]. This thermodynamic limitation defines the operational boundary for Gd²⁺: it cannot be deployed in aqueous or protic media without rapid decomposition, mandating strictly non-aqueous, anaerobic handling conditions and specialized coordination environments such as cryptands, crown ethers, or solid-state matrices for stabilization [2].

Aqueous thermodynamic stability
Context-dependent
Gd²⁺/Gd⁰ −2.28 V vs SHE
Δ(Gd³⁺/Gd⁰) ~1 mV
Instability in water mandates strictly non-aqueous, anaerobic conditions
Standard aqueous potentials; disproportionation risk in protic media
Thermodynamic stability Aqueous electrochemistry Redox speciation

High-Value Application Scenarios Where Gadolinium(2+) Outperforms Divalent Lanthanide Alternatives


Room-Temperature Ferromagnetic Semiconductor Layers for Spintronic Devices

The 276 K Curie temperature of GdO thin films containing Gd²⁺ [1] surpasses the 69 K T_C of EuO by a factor of four and meets the room-temperature threshold for practical spintronic devices such as spin valves, magnetic tunnel junctions, and spin-FETs. Research groups fabricating magnetic semiconductor heterostructures should prioritize GdO or related Gd²⁺-based oxides over EuO when the device must operate without cryogenic cooling, as the elevated T_C eliminates the need for on-chip refrigeration.

Ultra-Strong Molecular Reducing Agents for Multielectron Substrate Activation

With Ln(III)/Ln(II) reduction potentials in the range of −2.95 to −3.14 V vs. Fc⁺/Fc in organometallic complexes [2], Gd²⁺ reagents provide over 1.9 V of additional thermodynamic driving force for reduction compared to Eu²⁺. This makes Gd²⁺ complexes the reducing agents of choice for challenging substrates such as N₂, CO, and CO₂, where the greater reducing power can enable two-electron reductive coupling pathways that are thermodynamically inaccessible with classical divalent lanthanide reductants.

Lanthanide-Based Molecular Qubits and Single-Molecule Magnets Leveraging 5d–4f Exchange

The 4f⁷5d¹ electronic configuration of Gd²⁺ introduces a 5d-derived magnetic exchange pathway that is absent in the 4f⁷-only Eu²⁺ [3]. This additional exchange channel can be exploited in the design of single-molecule magnets (SMMs) and molecular qubits, where the 5d electron mediates stronger magnetic coupling between the lanthanide center and coordinated radical ligands, potentially raising the magnetic blocking temperature and enhancing quantum coherence times relative to 4f-only systems.

Size-Selective Host–Guest and Doping Strategies in Solid-State Materials

The intermediate ionic radius of Gd²⁺ (113 pm), situated between Eu²⁺ (117 pm) and Yb²⁺ (102 pm) [4], provides a tunable size parameter for lattice-engineering applications. When designing substitutionally doped phosphors, scintillators, or ion-conducting ceramics, Gd²⁺ offers a lattice-matching advantage over Eu²⁺ when the host cation site is too small to accommodate the larger Eu²⁺ ion without phase segregation, and simultaneously avoids the over-contraction that would result from Yb²⁺ doping.

Application
Selection Property
Validation Focus
Room-temperature magnetic semiconductor layers
Ferromagnetic Curie temperature near or above 270 K
Magnetization vs. temperature; magneto-transport
Ultra-strong molecular reducing agents
Exceptionally negative Ln(III/II) reduction potential
Redox potential window; substrate scope (N₂, CO, CO₂)
Molecular qubits / single-molecule magnets
5d-4f magnetic exchange coupling pathway
Magnetic blocking temperature; quantum coherence times
Size-selective doping in solid-state materials
Intermediate ionic radius between Eu²⁺ and Yb²⁺
Lattice parameter matching; phase purity and segregation
Quote Request

Request a Quote for Gadolinium(2+)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.